![molecular formula C17H17N3OS B5616271 5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5616271.png)
5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under alkaline conditions or through the reaction of azides with alkynes in a [3+2] cycloaddition, known as the Huisgen cycloaddition. Specific methods for synthesizing derivatives similar to "5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol" include the condensation of substituted amine with aldehydes or ketones followed by cyclization with thiosemicarbazide or hydrazine hydrate. These reactions are facilitated by various catalysts and conditions, aiming to improve yield, selectivity, and environmental friendliness (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Molecular Structure Analysis
Triazole derivatives exhibit a wide range of intermolecular interactions that stabilize their crystal structure, such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of triazole compounds, including their geometric parameters and electronic properties, can be extensively analyzed through X-ray crystallography, nuclear magnetic resonance (NMR), and computational chemistry methods. These studies reveal the influence of substituents on the triazole ring's electronic distribution, reactivity, and overall stability (Panini et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, aminomethylation, and cycloaddition, which modify their chemical properties for targeted applications. The presence of functional groups, such as thiol (-SH) and phenoxy, in "5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol", provides reactive sites for further chemical modifications. These reactions are crucial for the synthesis of compounds with desired biological or physical properties (M. A. Kaldrikyan, N. S. Minasyan, & R. G. Melik-Ogandzhanyan, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-6-8-14(9-7-12)20-16(18-19-17(20)22)11-21-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXQLCORKIRNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B5616191.png)
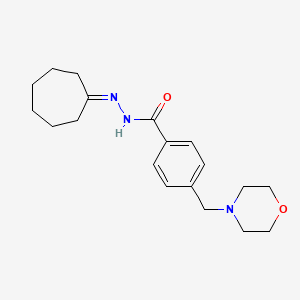

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B5616200.png)
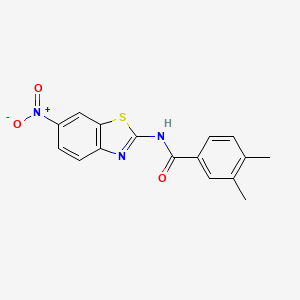
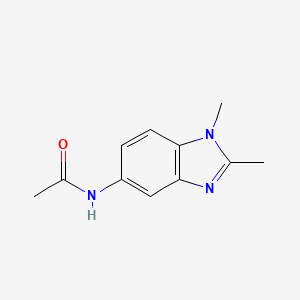
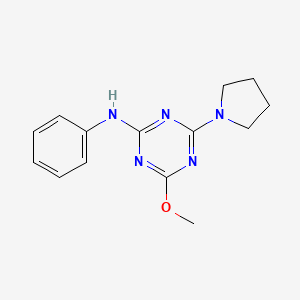
![N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5616237.png)
![5-({rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}methyl)-N-methyl-2-furamide hydrochloride](/img/structure/B5616242.png)
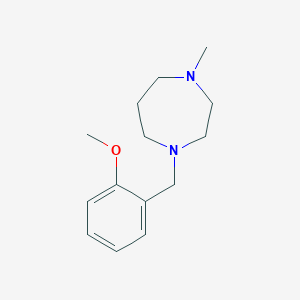
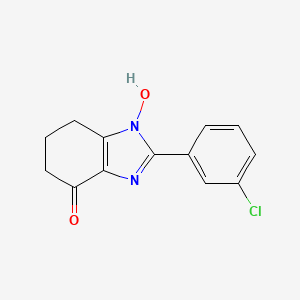
![3-{1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5616273.png)
![6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5616295.png)
![1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)